molecular formula C12H18N2O2S B12128471 1h-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro-

1h-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro-

Cat. No.: B12128471
M. Wt: 254.35 g/mol
InChI Key: UNJSJLIODYVCJE-UHFFFAOYSA-N
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Description

1H-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro- is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a sulfonamide group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro- typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Pyridine, triethylamine, sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

1H-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The indole ring can also interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-5-sulfonamide: Lacks the tert-butyl group, which may affect its chemical and biological properties.

    1H-Indole-5-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different reactivity and applications.

    N-Methyl-1H-indole-5-sulfonamide: Contains a methyl group instead of a tert-butyl group, which can influence its properties.

Uniqueness

1H-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro- is unique due to the presence of both the sulfonamide and tert-butyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

N-tert-butyl-2,3-dihydro-1H-indole-5-sulfonamide

InChI

InChI=1S/C12H18N2O2S/c1-12(2,3)14-17(15,16)10-4-5-11-9(8-10)6-7-13-11/h4-5,8,13-14H,6-7H2,1-3H3

InChI Key

UNJSJLIODYVCJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)NCC2

Origin of Product

United States

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